

# An In-depth Technical Guide to 2-Bromo-4-cyanobenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-4-cyanobenzoic acid

Cat. No.: B1359825

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Bromo-4-cyanobenzoic acid**, including its chemical and physical properties, a plausible synthetic route, and its applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**2-Bromo-4-cyanobenzoic acid** is a substituted aromatic carboxylic acid. Its chemical structure incorporates a bromine atom and a nitrile group on the benzoic acid framework.

CAS Number: 956218-04-5[1][2]

Molecular Formula: C<sub>8</sub>H<sub>4</sub>BrNO<sub>2</sub>

Molecular Weight: 226.03 g/mol [1]

While specific experimental data for **2-Bromo-4-cyanobenzoic acid** is limited in publicly available literature, the following table summarizes its known and predicted properties. For comparative context, the properties of the related compound 4-Cyanobenzoic acid are also provided.

| Property          | 2-Bromo-4-cyanobenzoic acid                                           | 4-Cyanobenzoic acid (for comparison)                                                                                                                         |
|-------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 956218-04-5                                                           | 619-65-8                                                                                                                                                     |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>                       | C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>                                                                                                                |
| Molecular Weight  | 226.03 g/mol <a href="#">[1]</a>                                      | 147.13 g/mol                                                                                                                                                 |
| Appearance        | Not specified (likely a solid)                                        | White crystalline solid                                                                                                                                      |
| Melting Point     | Data not available                                                    | 219-221 °C (decomposes)                                                                                                                                      |
| Boiling Point     | Data not available                                                    | 355.00 °C                                                                                                                                                    |
| Solubility        | Data not available (expected to be soluble in polar organic solvents) | Soluble in methanol; water solubility of 1.2 g/L. <a href="#">[2]</a> High solubility in polar solvents, moderate in non-polar solvents. <a href="#">[3]</a> |
| XlogP (Predicted) | 2.2 <a href="#">[4]</a>                                               | 1.6                                                                                                                                                          |
| Monoisotopic Mass | 224.94254 Da <a href="#">[4]</a>                                      | 147.032028402 Da                                                                                                                                             |

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Bromo-4-cyanobenzoic acid** is not readily available in the reviewed literature. However, a plausible two-step synthetic route can be proposed starting from 3-Bromo-4-aminotoluene, proceeding through the intermediate 2-Bromo-4-methylbenzonitrile.

### Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile

This procedure is based on the Sandmeyer reaction, following a method described for the synthesis of 2-Bromo-4-methylbenzonitrile.

#### Methodology:

- Diazotization: 3-Bromo-4-aminotoluene (54 mmol) is dissolved in 17% hydrochloric acid (30 ml). The mixture is cooled to 0 °C in an ice-salt bath. An aqueous solution of sodium nitrite

(4.3 g in 9 ml of water) is added dropwise over 5 minutes, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

- Cyanation (Sandmeyer Reaction): A mixture of a 6% aqueous solution of copper(I) cyanide and 40% potassium cyanide is heated to 60 °C. The cold, neutralized diazonium salt solution is then added to this heated mixture.
- Work-up: After the reaction is complete, the mixture is worked up to isolate the 2-Bromo-4-methylbenzonitrile. The crude product can be purified by recrystallization from water to yield colorless blocks.

## Step 2: Oxidation of 2-Bromo-4-methylbenzonitrile to 2-Bromo-4-cyanobenzoic acid

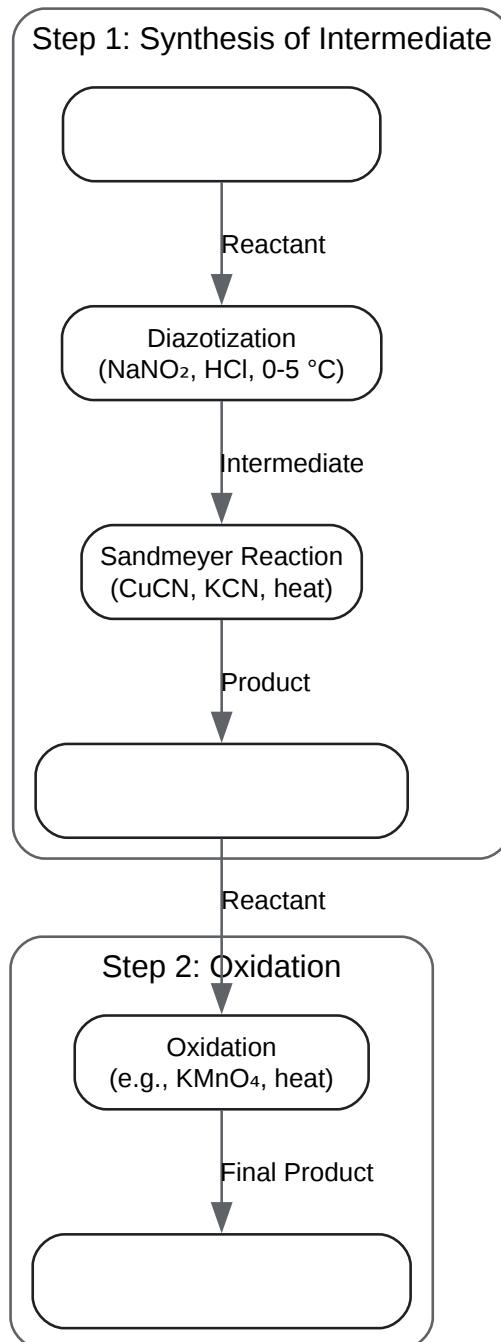
This step involves the oxidation of the methyl group of 2-Bromo-4-methylbenzonitrile to a carboxylic acid. This is a standard transformation in organic synthesis.

General Methodology:

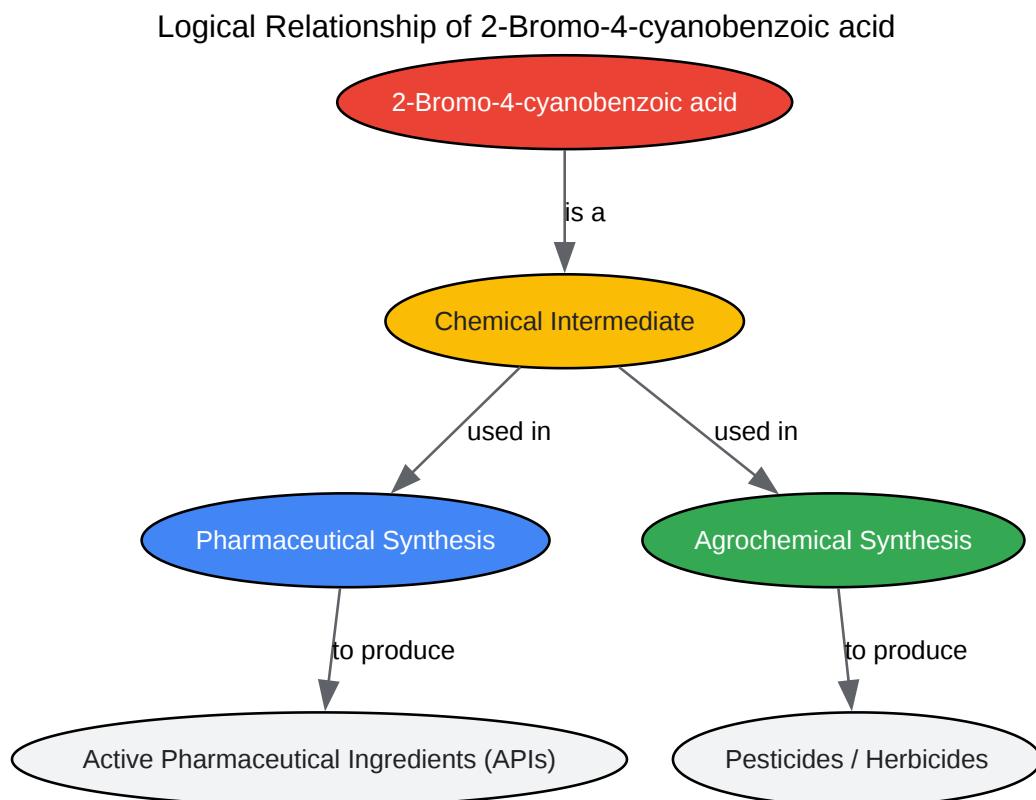
- Oxidation: 2-Bromo-4-methylbenzonitrile is dissolved in a suitable solvent, such as a mixture of pyridine and water. A strong oxidizing agent, such as potassium permanganate (KMnO<sub>4</sub>), is added portion-wise while monitoring the reaction temperature. The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product, **2-Bromo-4-cyanobenzoic acid**, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Spectroscopic Data

Specific experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for **2-Bromo-4-cyanobenzoic acid** are not available in the searched public databases. However, the expected spectral characteristics can be predicted based on its structure.


- $^1\text{H}$  NMR: The spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, cyano, and carboxylic acid groups.
- $^{13}\text{C}$  NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (due to the lack of symmetry), one for the nitrile carbon, and one for the carboxylic acid carbon. The carbon attached to the bromine atom would show a lower chemical shift compared to the other aromatic carbons, while the carboxylic and nitrile carbons would appear at the downfield end of the spectrum.

## Applications


**2-Bromo-4-cyanobenzoic acid** is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three different functional groups—a carboxylic acid, a nitrile, and a bromine atom—provides multiple reaction sites for further chemical modifications, making it a versatile building block for the creation of diverse molecular scaffolds.

## Visualizations

## Proposed Synthetic Workflow for 2-Bromo-4-cyanobenzoic acid

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Bromo-4-cyanobenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Role of **2-Bromo-4-cyanobenzoic acid** as a chemical intermediate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester [webbook.nist.gov]
- 2. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]

- 4. PubChemLite - 2-bromo-4-cyanobenzoic acid (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-cyanobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359825#2-bromo-4-cyanobenzoic-acid-cas-number-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)